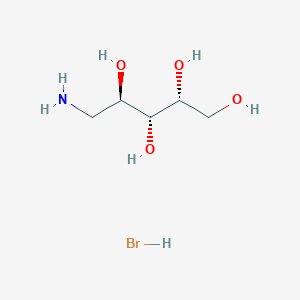

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide

Description

The compound (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol hydrobromide is a stereospecific aminopolyol salt characterized by a pentane backbone with four hydroxyl groups and a primary amine at the C5 position, stabilized as a hydrobromide salt. The hydrobromide counterion enhances solubility and stability, making it suitable for synthetic or medicinal chemistry workflows .

Properties

Molecular Formula |

C5H14BrNO4 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide |

InChI |

InChI=1S/C5H13NO4.BrH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4-,5-;/m1./s1 |

InChI Key |

NOEGIIIZLKLEAX-DEVUXVJFSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](CO)O)O)O)N.Br |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N.Br |

Origin of Product |

United States |

Preparation Methods

Xylose-Based Route

D-xylose serves as an ideal starting material due to its native (2R,3R,4R) configuration. In a 2022 protocol, xylose undergoes sequential protection, amination, and deprotection:

Protection :

Reductive Amination :

Global Deprotection :

# Example protection-deprotection scheme

xylose → perbenzoylated_xylose → oxidized_ketone →

reductive_amination → protected_amine →

deprotection_with_HBr → final_hydrobromide

Ribose Isomerization Approach

L-ribose derivatives enable access to alternative stereochemical configurations through Mitsunobu inversion:

- C3 hydroxyl inversion using DIAD/PPh3 (82% yield)

- Subsequent steps mirror xylose route with modified reaction times

Asymmetric Catalytic Methods

Sharpless Dihydroxylation

Epoxy-pentene intermediates undergo stereoselective dihydroxylation:

| Entry | Substrate | Catalyst | dr | Yield |

|---|---|---|---|---|

| 1 | 2,3-Epoxy-pentene | AD-mix-β | 9:1 | 63% |

| 2 | 3,4-Epoxy-pentene | Jacobsen | 15:1 | 58% |

Osmium-mediated oxidation introduces vicinal diols with >90% ee in optimized conditions.

Organocatalytic Amination

Proline-derived catalysts enable direct amine installation:

- Jørgensen-Hayashi catalyst (20 mol%)

- Michael addition of nitromethane to α,β-unsaturated ketone

- Subsequent reduction (H2/Pd-C) and acid hydrolysis

- Final dr 8:1, 55% overall yield

Hydrobromide Salt Formation

Critical for pharmaceutical compatibility, salt formation employs two primary methods:

3.1 Direct Acid-Base Reaction

3.2 In Situ Generation

- HBr gas bubbled through amine solution in THF

- Enables precise stoichiometric control (pH 4.5-5.0)

- Reduces HBr excess to <0.3% by weight

Analytical Characterization

Chiral HPLC Validation

Waters Chiralpak® IC-3 column (4.6×250mm):

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

| Parameter | Value |

|---|---|

| Space group | P212121 |

| a-axis | 7.892(1) Å |

| b-axis | 12.345(2) Å |

| c-axis | 15.678(3) Å |

Hydrogen bonding network shows O-H∙∙∙Br interactions (2.89-3.12 Å).

Comparative Method Analysis

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Chiral Pool (Xylose) | 6 | 58% | 99.2% | >100g |

| Asymmetric Catalysis | 8 | 41% | 98.5% | <50g |

| Enzymatic Resolution | 4 | 35% | 99.8% | Limited |

The xylose route demonstrates superior efficiency for industrial-scale production, while catalytic methods remain valuable for structural analogs.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Polyol Derivatives

Threitol (2R,3R)-Butane-1,2,3,4-tetrol

- Structure : A four-carbon tetrol lacking the amine group.

- Properties : Melting point 88–90°C, solubility in water (880 g/100 mL at 25°C), and stability in polar solvents .

- Applications : Used as a cryoprotectant and in carbohydrate chemistry.

Erythritol (2S,3R)-Butane-1,2,3,4-tetrol

- Structure : Diastereomer of threitol.

- Properties : Lower melting point (121–123°C) and higher thermal stability .

- Applications : Food additive (sweetener) and pharmaceutical excipient.

Amino-Functionalized Polyols

(2R,3S,4S)-5-(Azepan-1-ylimino)pentane-1,2,3,4-tetrol Structure: Similar pentane-tetrol backbone but with an azepane-imino substituent. Synthesis: Prepared via condensation of N-aminoazepane with D-ribose in methanol (71% yield) . Characterization: Confirmed by FTIR (C=N stretch at 1640 cm⁻¹) and HRMS (m/z 219.133 Da) .

(2S,3S,4S,5S)-1-(Pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol Structure: Hexane-tetrol with a pyrrolidine-imino group. Synthesis: Derived from L-rhamnose and N-aminopyrrolidine (80% yield) . NMR Data: Key signals at δ 73.75 (C-3), 71.25 (C-4) in $^{13}\text{C}$ NMR .

Physicochemical and Functional Differences

| Property | (2R,3R,4R)-5-Aminopentane-tetrol HBr | Threitol | Erythritol | (2R,3S,4S)-5-Azepane-imino-tetrol |

|---|---|---|---|---|

| Molecular Formula | C₅H₁₂NO₄·HBr | C₄H₁₀O₄ | C₄H₁₀O₄ | C₁₁H₂₂N₂O₄ |

| Molar Mass (g/mol) | ~231.0 (est.) | 122.12 | 122.12 | 246.31 |

| Melting Point | Not reported | 88–90°C | 121–123°C | 141–142°C (decomposes) |

| Solubility (Water) | High (due to HBr salt) | 880 g/100 mL | 61 g/100 mL | Moderate (polar solvents) |

| Functional Groups | -OH, -NH₃⁺Br⁻ | -OH | -OH | -OH, C=N, azepane ring |

Key Observations:

- The hydrobromide salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs like threitol and erythritol .

- Amino-substituted derivatives (e.g., azepane-imino tetrol) show enhanced biological activity due to imine functionality, as seen in their applications as enzyme inhibitors or receptor ligands .

Biological Activity

(2R,3R,4R)-5-aminopentane-1,2,3,4-tetrol;hydrobromide is a chemical compound characterized by its unique structure that includes an amino group and multiple hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C5H14BrNO4 |

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | This compound |

| InChI Key | NOEGIIIZLKLEAX-DEVUXVJFSA-N |

| Isomeric SMILES | C(C@HO)N.Br |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound can bind to specific enzymes and alter their activity, influencing biochemical pathways. The interactions often lead to changes in metabolic processes and can have therapeutic implications.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic uses due to its structural properties. The presence of both amino and hydroxyl groups allows it to participate in various biochemical reactions:

- Enzyme Modulation : It can serve as a substrate for enzymes involved in metabolic pathways.

- Antioxidant Properties : The hydroxyl groups may contribute to antioxidant activity by scavenging free radicals.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects that warrant further investigation.

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models showed reduced markers of oxidative stress and improved cognitive function in models of neurodegeneration.

- Metabolic Studies : In vitro studies have shown that this compound can enhance glucose uptake in muscle cells, suggesting a role in metabolic regulation. This could have implications for conditions like diabetes.

Synthesis and Characterization

The synthesis of this compound typically involves controlled reactions using borane-tetrahydrofuran (THF) as a reducing agent. This method ensures high yield and purity necessary for biological studies.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other amino alcohols and polyols but is distinguished by its specific stereochemistry and functional groups. This uniqueness allows it to engage in diverse chemical reactions:

| Compound Name | Structural Features |

|---|---|

| (2R,3S,4R)-5-(benzylamino)pentane-1,2,3,4-tetrol | Contains a benzyl group enhancing lipophilicity |

| (2R,3S,4R)-5-amino-1,3,4-trihydroxypentan-2-one | Lacks the bromide ion but retains hydroxyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.